molecular formula C12H18N2O3S2 B554909 methyl N'-(4-methoxy-2,3,6-trimethylphenyl)sulfonylcarbamimidothioate CAS No. 185674-97-9

methyl N'-(4-methoxy-2,3,6-trimethylphenyl)sulfonylcarbamimidothioate

Cat. No.: B554909
CAS No.: 185674-97-9
M. Wt: 302.4 g/mol
InChI Key: LCARMRMLFMRMAA-UHFFFAOYSA-N
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Description

Methyl N'-(4-methoxy-2,3,6-trimethylphenyl)sulfonylcarbamimidothioate is a chemical compound with the molecular formula C12H18N2O3S2 and a molecular weight of 302.41 g/mol. This compound is characterized by its complex structure, which includes a methoxy group, multiple methyl groups, and a sulfonylcarbamimidothioate functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl N'-(4-methoxy-2,3,6-trimethylphenyl)sulfonylcarbamimidothioate typically involves multiple steps, starting with the appropriate precursors. One common synthetic route includes the reaction of 4-methoxy-2,3,6-trimethylphenylamine with chlorosulfonyl isocyanate followed by methylation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize by-products and ensure the safety of the operators and the environment.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under appropriate conditions.

Major Products Formed:

  • Oxidation: Formation of sulfonyl derivatives.

  • Reduction: Reduction products such as amines or amides.

  • Substitution: Substituted phenyl derivatives or other functionalized compounds.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a reagent or intermediate in the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methods.

Biology: In biological research, methyl N'-(4-methoxy-2,3,6-trimethylphenyl)sulfonylcarbamimidothioate may be used to study enzyme inhibition or as a tool in molecular biology experiments.

Medicine: Potential applications in medicine include the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry: In industry, this compound could be used in the production of agrochemicals, dyes, or other specialty chemicals.

Mechanism of Action

The mechanism by which methyl N'-(4-methoxy-2,3,6-trimethylphenyl)sulfonylcarbamimidothioate exerts its effects involves its interaction with specific molecular targets. The sulfonylcarbamimidothioate group can act as a leaving group in nucleophilic substitution reactions, while the methoxy and methyl groups influence the compound's reactivity and stability.

Molecular Targets and Pathways: The compound may interact with enzymes or receptors, leading to the modulation of biological pathways. The exact targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Methyl N-(4-methoxy-2,3,6-trimethylphenyl)sulfonylcarbamate

  • Methyl N-(2,3,6-trimethylphenyl)sulfonylcarbamimidothioate

  • Methyl N-(4-methoxyphenyl)sulfonylcarbamimidothioate

Uniqueness: Methyl N'-(4-methoxy-2,3,6-trimethylphenyl)sulfonylcarbamimidothioate is unique due to its specific combination of functional groups and substituents, which confer distinct chemical properties and reactivity compared to similar compounds.

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Properties

IUPAC Name

methyl N'-(4-methoxy-2,3,6-trimethylphenyl)sulfonylcarbamimidothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3S2/c1-7-6-10(17-4)8(2)9(3)11(7)19(15,16)14-12(13)18-5/h6H,1-5H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCARMRMLFMRMAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1S(=O)(=O)N=C(N)SC)C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50429388
Record name methyl N'-(4-methoxy-2,3,6-trimethylphenyl)sulfonylcarbamimidothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50429388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185674-97-9
Record name methyl N'-(4-methoxy-2,3,6-trimethylphenyl)sulfonylcarbamimidothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50429388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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